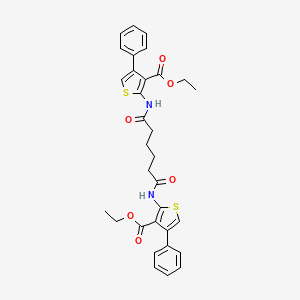![molecular formula C18H14BrN3OS2 B11682081 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide CAS No. 307975-72-0](/img/structure/B11682081.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzotiazol-2-ilsulfanyl)-N’-[(1E,2Z)-2-bromo-3-fenilprop-2-en-1-ilideno]acetohidrazida es un compuesto orgánico complejo que presenta un anillo de benzotiazol, un grupo bromofenilo y una porción de acetohidrazida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(1,3-benzotiazol-2-ilsulfanyl)-N’-[(1E,2Z)-2-bromo-3-fenilprop-2-en-1-ilideno]acetohidrazida típicamente involucra múltiples pasos:
Formación del Anillo de Benzotiazol: Esto se puede lograr mediante la ciclización de o-aminotiofenol con disulfuro de carbono en presencia de una base.
Introducción del Grupo Sulfanyl: El anillo de benzotiazol luego se hace reaccionar con un agente tiólico adecuado para introducir el grupo sulfanyl.
Formación de la Porción de Acetohidrazida: Esto implica la reacción del benzotiazol sustituido con sulfanyl con cloruro de cloroacetilo seguido de hidrato de hidrazina para formar la acetohidrazida.
Condensación con el Grupo Bromofenilo: Finalmente, la acetohidrazida se condensa con 2-bromo-3-fenilprop-2-en-1-aldehído en condiciones ácidas para producir el compuesto objetivo.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares pero a una escala mayor, utilizando reactores de flujo continuo o por lotes para optimizar el rendimiento y la pureza. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se controlarían cuidadosamente para garantizar una calidad de producto constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfanyl, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo en la porción de acetohidrazida, lo que podría producir derivados de alcohol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para facilitar las reacciones de sustitución.
Productos Principales
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(1,3-benzotiazol-2-ilsulfanyl)-N’-[(1E,2Z)-2-bromo-3-fenilprop-2-en-1-ilideno]acetohidrazida tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se investiga su potencial como agente antimicrobiano, anticancerígeno y antiinflamatorio.
Ciencia de Materiales: Las características estructurales únicas del compuesto lo convierten en un candidato para su uso en electrónica orgánica y como bloque de construcción para materiales avanzados.
Química Industrial: Se puede utilizar como intermedio en la síntesis de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de este compuesto en los sistemas biológicos involucra su interacción con objetivos moleculares específicos. Por ejemplo, su actividad antimicrobiana puede atribuirse a su capacidad para interrumpir las membranas celulares bacterianas o inhibir enzimas clave. La presencia del anillo de benzotiazol y el grupo bromofenilo permite interacciones con varias vías biológicas, lo que podría conducir a la inhibición de la proliferación de células cancerosas o la modulación de las respuestas inflamatorias.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(1,3-benzotiazol-2-ilsulfanyl)acetohidrazida
- 2-(1,3-benzotiazol-2-iltio)acetohidrazida
Singularidad
En comparación con compuestos similares, 2-(1,3-benzotiazol-2-ilsulfanyl)-N’-[(1E,2Z)-2-bromo-3-fenilprop-2-en-1-ilideno]acetohidrazida destaca por la presencia del grupo bromofenilo, que puede mejorar su actividad biológica y proporcionar sitios adicionales para la modificación química. Esto lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
307975-72-0 |
|---|---|
Fórmula molecular |
C18H14BrN3OS2 |
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C18H14BrN3OS2/c19-14(10-13-6-2-1-3-7-13)11-20-22-17(23)12-24-18-21-15-8-4-5-9-16(15)25-18/h1-11H,12H2,(H,22,23)/b14-10-,20-11+ |
Clave InChI |
RQYUVKSFILBYJB-MCXKGUMDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)\Br |
SMILES canónico |
C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11682022.png)
![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11682028.png)
![ethyl 4-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate](/img/structure/B11682037.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11682041.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11682048.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophenoxy)-3-methoxyphenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11682052.png)
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B11682053.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11682054.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682058.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682066.png)
![2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11682073.png)


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682094.png)
